N-[(2-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide
Description
N-[(2-Methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide is a synthetic small molecule featuring a quinoxaline core fused with a piperidine ring and an amide linkage to a 2-methoxyphenylmethyl group. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory properties. The methoxy group at the ortho position of the phenyl ring may enhance solubility and modulate electronic properties, while the piperidine scaffold contributes conformational flexibility for target binding.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-quinoxalin-2-ylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-28-20-11-5-2-7-16(20)13-24-22(27)17-8-6-12-26(15-17)21-14-23-18-9-3-4-10-19(18)25-21/h2-5,7,9-11,14,17H,6,8,12-13,15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIFKGVOXZYQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may yield piperidine derivatives .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of quinoxaline derivatives, including N-[(2-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide, as anticancer agents. The compound's structure allows it to interact with various biological targets, leading to cell cycle arrest and apoptosis in cancer cells.
Case Studies
- Quinoxaline Derivatives : Research has shown that quinoxaline derivatives exhibit potent activity against various cancer cell lines. For instance, a study indicated that specific analogues demonstrated IC50 values in the low micromolar range against colon cancer cell lines (HCT-116) and breast cancer cell lines (MCF-7) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Quinoxaline Derivative A | HCT-116 | 1.9 |
| Quinoxaline Derivative B | MCF-7 | 2.3 |
This indicates that modifications in the quinoxaline structure can significantly enhance anticancer properties.
Neurological Applications
The compound has also been investigated for its neuroprotective effects. Quinoxaline derivatives are known to modulate neurotransmitter systems, which can be beneficial in treating neurodegenerative diseases.
Neuroprotective Studies
Research has identified that certain quinoxaline derivatives can act as antagonists at glutamate receptors, potentially providing neuroprotective effects against excitotoxicity associated with conditions like Alzheimer's disease .
Antimicrobial Properties
The antimicrobial activity of quinoxaline derivatives has been explored, revealing effectiveness against various pathogens. The presence of the methoxy group enhances the lipophilicity of the compound, improving its ability to penetrate microbial membranes.
Antimicrobial Efficacy
A study demonstrated that specific quinoxaline derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were notably low, indicating strong antimicrobial potential .
| Microbe | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
Insecticidal Activity
Recent research has also focused on the insecticidal properties of quinoxaline derivatives. These compounds have shown promise as effective agents against agricultural pests such as aphids.
Insecticidal Studies
In a study assessing new quinoxaline derivatives, it was found that certain compounds exhibited significant insecticidal activity against Aphis craccivora with effective concentrations comparable to commercial insecticides .
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
The table below compares key structural features and inferred properties of the target compound with three analogs:
Key Comparisons
Core Heterocycle and Pharmacophore
- Target vs. : The target uses a piperidine ring, whereas the analog in employs a piperazine core.
- Target vs. : Both share the quinoxaline-piperidine scaffold, but the substituent on the amide group differs. The target’s ortho-methoxy group may reduce steric hindrance compared to the para-fluoro/methyl group in , possibly altering binding kinetics .
Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The target’s methoxy group is electron-donating, which may stabilize aromatic interactions in hydrophobic pockets. In contrast, the nitrofuran and cyano groups in are electron-withdrawing, enhancing electrophilic reactivity for covalent target binding .
- Fluorine Incorporation: Fluorinated analogs (e.g., and ) likely exhibit improved metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidative degradation. The absence of fluorine in the target may limit its half-life but reduce synthetic complexity .
Research Findings and Implications
- Kinase Inhibition Potential: Piperazine-containing analogs (e.g., ) show strong kinase inhibition due to their ability to form hydrogen bonds with ATP-binding pockets. The target’s piperidine core may favor alternative binding modes, warranting enzymatic assays for validation .
- Antimicrobial Activity: Nitro-group-containing quinoxalines (e.g., ) exhibit broad-spectrum antimicrobial activity, but the target’s methoxy group may shift selectivity toward Gram-positive bacteria or eukaryotic targets .
- Solubility vs. Permeability: The methoxy group in the target likely improves aqueous solubility compared to ’s lipophilic fluoro-methyl substituent, though this may reduce membrane permeability .
Biological Activity
N-[(2-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide, also known as C301-8546, is a synthetic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 362.43 g/mol |
| Molecular Formula | C21H22N4O2 |
| LogP | 4.4918 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 51.351 Ų |
Research indicates that this compound may act as an inhibitor of specific protein kinases, particularly phosphatidylinositol 3-kinase (PI3K), which is implicated in various malignancies and metabolic disorders . The inhibition of PI3K signaling pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a candidate for anticancer therapies.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of quinoxaline derivatives, including C301-8546. It demonstrated significant activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) values ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
- The compound exhibited bactericidal effects in time-kill assays, indicating its potential as an antibacterial agent .
Anticancer Activity
In vitro studies have shown that C301-8546 exhibits potent anticancer activity against several cancer cell lines:
- IC50 values were reported at 1.9 µg/mL for HCT-116 (colon cancer) and 2.3 µg/mL for MCF-7 (breast cancer) cells, outperforming the reference drug doxorubicin with an IC50 of 3.23 µg/mL .
- The mechanism involves the induction of apoptosis through the modulation of cell cycle regulators and pro-apoptotic factors.
Study on Antimicrobial Efficacy
In a comparative study assessing various quinoxaline derivatives, C301-8546 was found to be one of the most effective compounds against Gram-positive bacteria. The study utilized both MIC and time-kill methods to confirm its efficacy, highlighting its potential in treating infections caused by resistant strains .
Study on Anticancer Properties
A recent investigation focused on the anticancer properties of C301-8546 revealed that it significantly inhibited tumor growth in xenograft models. The study reported that treatment led to a marked decrease in tumor volume and weight, alongside increased apoptosis markers compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
